molecular formula C21H17N5 B11522609 (2E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]prop-2-enenitrile

Cat. No.: B11522609
M. Wt: 339.4 g/mol
InChI Key: FUQLHKVFARPEFN-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE is a complex organic compound that features a benzodiazole and a pyrazole ring system

Preparation Methods

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole and pyrazole intermediates, followed by their coupling through a condensation reaction. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Condensation: It can undergo condensation reactions to form larger, more complex molecules.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and specific catalysts to drive the reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, exploring its efficacy and safety in treating various conditions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE include other benzodiazole and pyrazole derivatives. These compounds may share similar structural features but differ in their functional groups, leading to variations in their chemical and biological properties. The uniqueness of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-[1-(3,4-DIMETHYLPHENYL)-1H-PYRAZOL-4-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups and the resulting properties that make it suitable for particular applications.

Properties

Molecular Formula

C21H17N5

Molecular Weight

339.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[1-(3,4-dimethylphenyl)pyrazol-4-yl]prop-2-enenitrile

InChI

InChI=1S/C21H17N5/c1-14-7-8-18(9-15(14)2)26-13-16(12-23-26)10-17(11-22)21-24-19-5-3-4-6-20(19)25-21/h3-10,12-13H,1-2H3,(H,24,25)/b17-10+

InChI Key

FUQLHKVFARPEFN-LICLKQGHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C=C(C=N2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C=N2)C=C(C#N)C3=NC4=CC=CC=C4N3)C

Origin of Product

United States

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